molecular formula C₂₄H₃₁NO₆ B1146651 (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester CAS No. 265319-66-2

(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester

Cat. No.: B1146651
CAS No.: 265319-66-2
M. Wt: 429.51
InChI Key:
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Description

(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural elements of cyclohexane, benzene, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways .

Medicine

Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. Its incorporation into polymers and other materials can lead to innovative products .

Mechanism of Action

The mechanism of action of (αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. For example, its ester group can be hydrolyzed by esterases, releasing active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(αR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of cyclohexyl, benzene, and tyrosine structures.

Properties

CAS No.

265319-66-2

Molecular Formula

C₂₄H₃₁NO₆

Molecular Weight

429.51

Synonyms

(R)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetate

Origin of Product

United States

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